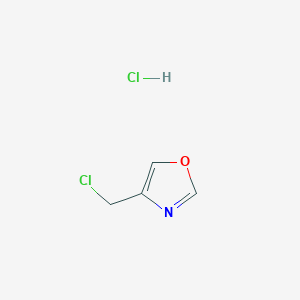

4-(Chloromethyl)oxazole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(chloromethyl)-1,3-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZLGIRPSNYMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630305 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675149-75-4 | |

| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl Oxazole Hydrochloride and Its Derivatives

Classical and Modified Approaches to Oxazole (B20620) Core Construction with Chloromethyl Introduction

The synthesis of the oxazole ring, a key heterocyclic motif, can be achieved through various classical methods. These have been adapted over time to allow for the specific introduction of functional groups such as the chloromethyl moiety at the 4-position of the oxazole core.

Cyclization Reactions Involving Alpha-Haloketones and Amides (e.g., Bredereck Reaction)

The Bredereck reaction is a well-established method for synthesizing oxazole derivatives, typically by reacting α-haloketones with amides. ijpsonline.com This approach is particularly effective for creating 2,4-disubstituted oxazoles. ijpsonline.com A significant adaptation of this reaction facilitates the synthesis of 4-(chloromethyl)oxazoles. In this modified pathway, a substituted benzamide (B126) is reacted with 1,3-dichloropropanone. The 1,3-dichloropropanone serves as the α-haloketone precursor, providing the necessary carbon backbone and the chloromethyl group that will be positioned at the C4 of the resulting oxazole ring. ijpsonline.com

For instance, the synthesis of 4-(chloromethyl)-2-aryloxazoles proceeds by first converting a substituted benzoic acid into the corresponding substituted benzoyl chloride, often using thionyl chloride with a DMF catalyst. ijpsonline.com This acid chloride is then treated with ammonium (B1175870) hydroxide (B78521) to form the substituted benzamide. The subsequent cyclization with 1,3-dichloropropanone yields the target 4-chloromethyl-2-aryloxazole. ijpsonline.com This method highlights a direct and efficient route to introduce the chloromethyl group as part of the ring-forming process. Another example involves the cyclization of an amide with an α-haloketone to produce 4-(chloromethyl)-2-phenyloxazoles. researchgate.net

Table 1: Bredereck Reaction for 4-(Chloromethyl)oxazole (B1368424) Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Substituted Benzamide | 1,3-Dichloropropanone | 4-(Chloromethyl)-2-aryloxazole | ijpsonline.com |

Van Leusen Oxazole Synthesis and its Adaptations for Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful tool for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org In its primary form, this reaction typically yields 5-substituted oxazoles through a [3+2] cycloaddition mechanism. nih.gov The process involves the deprotonation of TosMIC, which then attacks the aldehyde. A subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid (TosH) to afford the 5-substituted oxazole. ijpsonline.comnih.gov

While the classical Van Leusen synthesis is regioselective for the 5-position, adaptations have been developed to generate different substitution patterns. One notable adaptation is a one-pot synthesis that can yield 4,5-disubstituted oxazoles. nih.govmdpi.com This is achieved by reacting TosMIC with various aldehydes and aliphatic halides in an ionic liquid as the solvent. nih.govmdpi.com This modified approach allows for the introduction of a substituent at the C4 position, potentially including a chloromethyl group, by selecting an appropriate aliphatic halide. The reaction demonstrates broad substrate scope and often results in high yields. nih.govmdpi.com

Table 2: Van Leusen Oxazole Synthesis Variants

| Reactants | Conditions | Primary Product Type | Reference |

|---|---|---|---|

| Aldehyde, TosMIC | Base (e.g., K2CO3) in Methanol | 5-Substituted Oxazole | nih.govwikipedia.org |

Fischer Oxazole Synthesis and Related Dehydrative Cyclizations

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.orgresearchgate.net The mechanism is a type of dehydration reaction that proceeds under mild conditions. wikipedia.org It begins with the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by an SN2 attack and loss of water to give a chloro-oxazoline, which tautomerizes to the final oxazole product. wikipedia.org

Although the traditional Fischer synthesis yields 2,5-disubstituted products, its utility for synthesizing 4-substituted oxazoles like 4-(chloromethyl)oxazole is not direct and requires significant modification of the starting materials. The substitution pattern is dictated by the structure of the cyanohydrin and the aldehyde. To obtain a 4-chloromethyl substituent, one would theoretically need to employ a starting cyanohydrin or aldehyde that contains a precursor to the chloromethyl group, which could then be revealed in a subsequent step. However, direct applications of the Fischer synthesis for the preparation of 4-(chloromethyl)oxazole hydrochloride are less commonly reported in comparison to other methods that offer more direct regiochemical control.

Regioselective Synthesis Strategies for 4-Chloromethyl Oxazole Scaffolds

Achieving regioselectivity is a key challenge in the synthesis of polysubstituted heterocycles. For 4-(chloromethyl)oxazole scaffolds, specific strategies have been devised to ensure the precise placement of the chloromethyl group at the C4 position.

Synthesis from 1,3-Oxazole N-oxide/HCl Salts and Deoxygenation-Chlorination

A highly regioselective and efficient process for creating 4-chloromethyl-1,3-oxazoles involves the deoxygenation-chlorination of 1,3-oxazole N-oxide/HCl salts. researchgate.net This method provides a direct route to the desired product with high precision. The reaction uses phosphorus oxychloride (POCl₃) to facilitate the transformation of the N-oxide into the chlorinated product. researchgate.net

The high regioselectivity for chlorination at the C4 position is a notable feature of this reaction when using the HCl salt of the N-oxide, as compared to the free N-oxide. researchgate.net This suggests that the protonation of the N-oxide oxygen atom plays a crucial role in directing the subsequent chlorination. The methodology is described as being quite general, with the 4-(chloromethyl)oxazole products often precipitating directly from the reaction mixture, simplifying isolation and purification. researchgate.net

Table 3: Deoxygenation-Chlorination of Oxazole N-Oxides

| Starting Material | Reagent | Key Feature | Product | Reference |

|---|

Targeted Functionalization via Substituted Benzoic Acids and Halogenated Intermediates

A targeted and multi-step approach beginning with substituted benzoic acids provides a reliable pathway to 4-(chloromethyl)-2-aryloxazoles. ijpsonline.com This strategy builds the molecule sequentially, ensuring the correct placement of all substituents.

The synthesis begins with a substituted benzoic acid, which is first converted to its more reactive acid chloride derivative using a reagent like thionyl chloride (SOCl₂), often with N,N-dimethylformamide (DMF) as a catalyst. ijpsonline.com The resulting substituted benzoyl chloride is then reacted with ammonium hydroxide (NH₄OH) to produce the corresponding substituted benzamide. This amide is a key intermediate. The final step to construct the oxazole ring involves the reaction of the benzamide with 1,3-dichloropropanone. This halogenated ketone provides the three-carbon unit required to form the oxazole ring, with one of its chlorine atoms ultimately becoming the chloromethyl group at the 4-position of the final product. ijpsonline.com

This synthetic route is advantageous as it utilizes readily available starting materials and employs well-understood reaction types, allowing for a controlled and predictable synthesis of the target 4-(chloromethyl)oxazole scaffold.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Chloromethyl)-2-aryloxazole |

| 1,3-Dichloropropanone |

| Substituted benzamide |

| Substituted benzoic acid |

| Thionyl chloride |

| N,N-Dimethylformamide (DMF) |

| Ammonium hydroxide |

| 4-(Chloromethyl)-2-phenyloxazole |

| Tosylmethyl isocyanide (TosMIC) |

| p-Toluenesulfinic acid (TosH) |

| 4,5-Disubstituted oxazole |

| 5-Substituted oxazole |

| Cyanohydrin |

| Hydrogen chloride (HCl) |

| Chloro-oxazoline |

| 1,3-Oxazole N-oxide |

Approaches for 4,5-Disubstituted Chloromethyl Oxazoles

The synthesis of 4,5-disubstituted oxazoles, particularly those bearing a functionalized chloromethyl group, presents unique regiochemical challenges. A significant advancement in this area involves the regioselective functionalization of pre-existing oxazole rings.

One effective strategy commences with the C-4 bromination of 5-substituted oxazoles. The use of N-bromosuccinimide (NBS) in a suitable solvent allows for the selective introduction of a bromine atom at the C-4 position. This is followed by a Suzuki-Miyaura cross-coupling reaction with an appropriate boronic acid to introduce a substituent at the C-4 position, yielding the desired 4,5-disubstituted oxazole. A notable aspect of this methodology is the critical role of the solvent in directing the regioselectivity of the initial bromination step. The use of dimethylformamide (DMF) has been shown to significantly enhance the C-4/C-2 bromination ratio, favoring the formation of the desired 4-bromo intermediate. acs.org Subsequent purification methods, such as treatment with triethylamine, can effectively remove residual palladium and iron catalysts to levels below 10 ppm. acs.org

Another approach focuses on the synthesis of 2-methyl-4,5-disubstituted oxazoles. This multi-step procedure begins with the condensation of an α-bromo ketone with acetamide (B32628) to form a 2-methyl-4-substituted oxazole derivative. nih.gov A subsequent chemoselective monobromination at the 5-position is achieved using N-bromosuccinimide in chloroform. The resulting 5-bromooxazole (B1343016) can then undergo further functionalization to introduce a variety of substituents at the C-5 position, leading to a range of 2-methyl-4,5-disubstituted oxazoles. nih.gov

A scalable and highly regioselective synthesis has been described for 4,5-disubstituted oxazoles starting from 5-substituted oxazoles. acs.org The key steps involve a C-4 bromination followed by a Suzuki-Miyaura coupling reaction.

| Step | Reagents and Conditions | Key Finding |

| C-4 Bromination | N-Bromosuccinimide (NBS), Dimethylformamide (DMF) | DMF as a solvent significantly improves the C-4/C-2 bromination ratio. acs.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂ complex, K₂CO₃, CsF, 2-methyl THF/H₂O, 75 °C | Efficient coupling of 4-bromooxazoles with arylboronic acids to yield 4,5-disubstituted oxazoles. acs.org |

| Purification | Triethylamine wash | Effectively purges residual palladium and iron to <10 ppm. acs.org |

Metal-Catalyzed and Cross-Coupling Methodologies

Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, and oxazoles are no exception. Palladium, copper, and nickel catalysts have been extensively employed for both the construction of the oxazole ring and its subsequent functionalization.

Palladium catalysis has proven to be a versatile tool for the synthesis of a wide array of oxazole derivatives. One-pot procedures involving palladium-catalyzed C-H activation have emerged as a powerful strategy. For instance, a highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones has been developed via a Pd(II)-catalyzed sp² C-H activation pathway. acs.orgorganic-chemistry.org This reaction proceeds through a sequential C-N and C-O bond formation to construct the oxazole ring. acs.orgorganic-chemistry.org

Another innovative approach involves the palladium-catalyzed C-H activation of simple arenes and their subsequent cascade reaction with functionalized aliphatic nitriles to access 2,4,5-trisubstituted oxazoles. rsc.org This transformation proceeds under redox-neutral conditions and exhibits high atom economy. rsc.org Deuterium-labeling experiments have suggested that the C-H bond cleavage of the simple arene may be the rate-determining step. rsc.org

Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed oxazole rings. The Suzuki-Miyaura coupling, as mentioned previously, is a prime example. acs.orgtandfonline.com Additionally, palladium-catalyzed ortho-alkoxylation of oxazoline derivatives has been reported, providing a route to meta-substituted electron-rich arenes where the oxazoline acts as a removable directing group. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Oxazole Synthesis from Amides and Ketones | Amides, Ketones | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | One-step synthesis via sp² C-H activation; sequential C-N/C-O bond formation. organic-chemistry.org |

| Synthesis of 2,4,5-Trisubstituted Oxazoles | Simple Arenes, Aliphatic Nitriles | Palladium catalyst | C-H activation, carbopalladation, and tandem annulation in one pot; redox-neutral. rsc.org |

| Ortho-Alkoxylation of Oxazolines | Oxazoline derivatives, Alcohols | Pd(OAc)₂, K₂S₂O₈ | Highly regioselective; proceeds under mild conditions. nih.gov |

| Suzuki-Miyaura Coupling | 4-Bromooxazoles, Arylboronic acids | Pd(dppf)Cl₂·CH₂Cl₂ | Efficient C-C bond formation at the C-4 position of the oxazole ring. acs.org |

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of oxazoles. Copper(II)-mediated oxidative cyclization of enamides has been reported as a viable method for preparing 2,5-disubstituted oxazoles from simple amide and alkyne precursors. rsc.org

Another significant copper-catalyzed reaction is the regioselective formation of 2,5-disubstituted oxazoles from the cycloaddition of acyl azides and 1-alkynes. tandfonline.com This method proceeds under mild conditions and offers a high degree of control over the substitution pattern. Furthermore, a facile synthesis of 4-aryl substituted oxazolo[4,5-c]quinolines has been achieved using a modified Pictet-Spengler reaction catalyzed by Cu(TFA)₂. rsc.org This methodology directly functionalizes the C-4 position of the oxazole without requiring pre-functionalization. rsc.org

| Reaction Type | Starting Materials | Catalyst | Key Features |

| Oxidative Cyclization of Enamides | Amides, Alkynes | Copper(II) | Forms 2,5-disubstituted oxazoles. rsc.org |

| Cycloaddition of Acyl Azides and 1-Alkynes | Acyl azides, 1-Alkynes | Copper(I) | Regioselective formation of 2,5-disubstituted oxazoles. tandfonline.com |

| Modified Pictet-Spengler Reaction | Oxazoles, other reactants | Cu(TFA)₂ | Direct functionalization at the C-4 position of oxazoles. rsc.org |

Nickel catalysis provides a powerful platform for the synthesis of substituted oxazoles, particularly through cross-coupling reactions. A notable application is the nickel-catalyzed cross-coupling of 2-methylthio-oxazole with various organozinc reagents to afford 2-substituted oxazoles. acs.orgnih.govcapes.gov.brfigshare.com This method can be extended to a chemoselective, one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.orgnih.govcapes.gov.brfigshare.com

The synthesis of 2,5-disubstituted oxazoles can be achieved by first employing a less reactive palladium catalyst for selective substitution at the C-2 position, followed by the addition of a nickel catalyst and a second organozinc reagent to functionalize the C-5 position. acs.org Nickel catalysts are also essential for the arylation of oxazoles with aromatic nitriles, a reaction that is often sluggish or fails with other catalysts. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Key Features |

| Cross-Coupling of 2-Methylthio-oxazole | 2-Methylthio-oxazole, Organozinc reagents | NiCl₂(PPh₃)₂ | Synthesis of 2-substituted oxazoles. acs.org |

| One-Pot Synthesis of 2,5-Disubstituted Oxazoles | 2,5-Bis(methylthio)-oxazole, Organozinc reagents | PdCl₂(PPh₃)₂ then NiCl₂(PPh₃)₂ | Chemoselective synthesis of unsymmetrical 2,5-disubstituted oxazoles. acs.org |

| Arylation with Aromatic Nitriles | Oxazoles, Aromatic nitriles | Ni(COD)₂/dcype, BPh₃ | Necessary for the arylation of oxazoles; the non-catalyzed reaction is often inefficient. nih.gov |

Green Chemistry and Sustainable Synthetic Routes for Chloromethyl Oxazoles

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Microwave-assisted synthesis is a prominent example of a green chemistry approach that has been successfully applied to the synthesis of oxazole derivatives.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. abap.co.in The synthesis of oxazoles has greatly benefited from this technology.

A facile and efficient microwave-assisted, two-component [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the synthesis of 5-substituted oxazoles. nih.gov By controlling the amount of base (K₃PO₄), this method can also be tuned to produce diastereoselective 4,5-disubstituted oxazolines. nih.govacs.org The use of isopropanol, a relatively green solvent, further enhances the sustainability of this protocol. nih.gov This method is also scalable, demonstrating its potential for larger-scale production. nih.govacs.org

Microwave-assisted synthesis has also been employed in the preparation of isoxazole (B147169) derivatives from chalcones, highlighting the broad applicability of this technique in heterocyclic chemistry. nveo.org The rapid heating and enhanced reaction rates afforded by microwave irradiation contribute to its growing popularity as a sustainable synthetic tool. abap.co.in

| Reaction Type | Starting Materials | Conditions | Key Features |

| [3+2] Cycloaddition | Aryl aldehydes, 4-Toluenesulfonylmethyl isocyanide (TosMIC) | K₃PO₄, Isopropanol, Microwave irradiation (65 °C, 350 W) | High yields of 5-substituted oxazoles; can be tuned for 4,5-disubstituted oxazolines; scalable. nih.govacs.org |

| Synthesis from Chalcones | Chalcones, other reagents | Microwave irradiation | Rapid heating, enhanced reaction rates, improved yields for isoxazole derivatives. nveo.org |

Application of Ultrasound and Ionic Liquids in Oxazole Synthesis

In recent years, green chemistry principles have driven the adoption of alternative energy sources and benign solvent systems to minimize the environmental impact of chemical synthesis. Ultrasound irradiation and ionic liquids have emerged as powerful tools in this domain, offering significant advantages for the synthesis of oxazole derivatives, including precursors to 4-(chloromethyl)oxazole.

Ultrasound-Assisted Synthesis:

Key advantages of ultrasound-assisted synthesis include:

Reduced Reaction Times: Reactions that might take several hours under conventional heating can often be completed in minutes. researchgate.net

Increased Yields: Sonication can improve reaction efficiency and lead to higher product yields. researchgate.net

Milder Conditions: The ability to accelerate reactions often obviates the need for harsh temperatures or pressures, preserving sensitive functional groups.

Enhanced Purity: By minimizing byproduct formation, ultrasound can lead to cleaner reaction profiles and simpler purification procedures. researchgate.net

One notable application involves the synthesis of isoxazoline (B3343090) derivatives, where ultrasound irradiation significantly shortens reaction times and increases yields by up to 40% compared to traditional thermal methods. researchgate.net For instance, the ultrasound-promoted synthesis of substituted isoxazoles containing sulfonyl groups proceeded in 15-20 minutes at room temperature with yields between 90% and 93%, whereas the reaction did not proceed without sonication under the same conditions. researchgate.net These findings highlight the potential of ultrasound as an effective and green method for synthesizing heterocyclic scaffolds that are structurally related to oxazoles.

| Reaction | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Synthesis of Substituted Isoxazoles | Ultrasound | 15–20 min | 90–93 |

| Synthesis of Substituted Isoxazoles | Conventional (No Sonication) | No reaction | 0 |

| Synthesis of (3-phenylisoxazol-5-yl)methanol Derivatives | Ultrasound | 90–270 min | 45–87 |

| Synthesis of (3-phenylisoxazol-5-yl)methanol Derivatives | Conventional | >150 min | Lower by 14-40% |

Ionic Liquids in Synthesis:

Ionic liquids (ILs) are salts with melting points below 100 °C, often composed of large organic cations and various anions. Their unique properties, such as negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, make them attractive "green" alternatives to volatile organic solvents. wikipedia.orgacs.org

The van Leusen oxazole synthesis, a powerful method for forming the oxazole ring from tosylmethyl isocyanide (TosMIC) and an aldehyde, has been significantly improved by using ionic liquids as the reaction medium. wikipedia.orgnih.govmdpi.com For example, a one-pot synthesis of 4,5-disubstituted oxazoles has been developed using various imidazolium-based ionic liquids like [bmim]Br, [bmim][BF₄], and [bmim][PF₆]. wikipedia.org This approach offers high yields and, crucially, the ionic liquid can be recovered and reused for multiple reaction cycles without a significant loss in efficacy, enhancing the economic and environmental viability of the process. wikipedia.org In one study, the ionic liquid was recycled for six runs with minimal impact on the product yield. wikipedia.org

| Run | Yield (%) |

|---|---|

| 1 | 91 |

| 2 | 90 |

| 3 | 89 |

| 4 | 89 |

| 5 | 88 |

| 6 | 87 |

The choice of ionic liquid can also act as a promoter and catalyst in addition to being a solvent. acs.org The combination of these advanced methodologies—ultrasound irradiation and ionic liquids—presents a synergistic approach to developing highly efficient and sustainable synthetic routes for oxazole derivatives.

Chemical Reactivity and Transformation Pathways of 4 Chloromethyl Oxazole Hydrochloride

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom on the methyl group at the 4-position of the oxazole (B20620) ring is a reactive site for nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the adjacent π-system of the oxazole ring stabilizes the transition state of both SN1 and SN2 reactions.

Reactions with Amines for N-Substituted Aminomethyl Azoles

4-(Chloromethyl)oxazole (B1368424) hydrochloride readily reacts with primary and secondary amines to yield the corresponding N-substituted aminomethyl oxazoles. These reactions typically proceed via a nucleophilic substitution mechanism where the amine acts as the nucleophile, displacing the chloride ion. The basicity of the amine is a crucial factor in this transformation, as it must be sufficiently nucleophilic to attack the electrophilic carbon of the chloromethyl group. To drive the reaction to completion and to neutralize the hydrogen chloride formed, an excess of the amine or the addition of a non-nucleophilic base is often employed.

The general scheme for this reaction is as follows:

Reactants: 4-(Chloromethyl)oxazole hydrochloride, Primary or Secondary Amine

Product: N-((Oxazol-4-yl)methyl)amine derivative

By-product: Amine hydrochloride

An illustrative example is the reaction with aniline (B41778) to form N-((oxazol-4-yl)methyl)aniline. This synthesis is analogous to the industrial production of N-methylaniline from aniline and a methylating agent. google.com

Table 1: Examples of N-Substituted Aminomethyl Oxazoles from this compound

| Amine Nucleophile | Product |

| Aniline | N-((Oxazol-4-yl)methyl)aniline |

| Diethylamine | N,N-Diethyl-1-(oxazol-4-yl)methanamine |

| Morpholine | 4-((Oxazol-4-yl)methyl)morpholine |

Derivatization to Other Functional Groups (e.g., Thiols, Phosphonium (B103445) Salts, Azides)

The electrophilic nature of the chloromethyl group allows for its conversion into a variety of other functional groups through reactions with different nucleophiles.

Thiols: The synthesis of the corresponding thiol can be achieved by reacting this compound with a sulfur nucleophile. A common method involves the use of thiourea, which attacks the chloromethyl group to form an isothiouronium salt intermediate. Subsequent hydrolysis of this salt under basic conditions yields the thiol.

Phosphonium Salts: The reaction with phosphines, such as triphenylphosphine (B44618), results in the formation of phosphonium salts. These salts are valuable synthetic intermediates, particularly as precursors for Wittig reagents used in olefination reactions. The synthesis of (oxazol-4-ylmethyl)triphenylphosphonium chloride is a direct application of this reactivity.

Azides: The introduction of an azide (B81097) functional group is readily accomplished by treating this compound with sodium azide in a suitable solvent. The resulting 4-(azidomethyl)oxazole is a versatile intermediate, for instance, in the construction of triazoles via "click chemistry".

Table 2: Derivatization of the Chloromethyl Group

| Nucleophile | Reagent Example | Product |

| Thiol precursor | Thiourea followed by hydrolysis | (Oxazol-4-yl)methanethiol |

| Phosphine | Triphenylphosphine | (Oxazol-4-ylmethyl)triphenylphosphonium chloride |

| Azide | Sodium azide | 4-(Azidomethyl)oxazole |

Silver-Mediated Substitution Reactions

Silver salts, particularly silver nitrate (B79036) (AgNO₃), can be employed to enhance the rate of nucleophilic substitution reactions involving alkyl halides. youtube.com Silver ions have a high affinity for halogens, and their interaction with the chlorine atom of the chloromethyl group facilitates the departure of the chloride leaving group. youtube.com This assistance can promote the reaction through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.

In an SN1-type mechanism, the silver ion assists in the formation of a carbocation intermediate by precipitating the silver chloride. This carbocation is then captured by a nucleophile. For 4-(chloromethyl)oxazole, the resulting carbocation would be stabilized by the adjacent oxazole ring. In an SN2-type mechanism, the silver ion polarizes the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com While specific examples for this compound are not prevalent in the literature, this general principle suggests that silver-mediated reactions could be a viable strategy to enhance its reactivity towards weaker nucleophiles.

Reactivity Profile of the Oxazole Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole (B1198619). wikipedia.org The presence of the electronegative oxygen and nitrogen atoms influences the electron distribution within the ring, dictating its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution Patterns and Regioselectivity on the Oxazole Nucleus

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the heteroatoms, which deactivates the ring towards electrophilic attack. wikipedia.org However, when such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon. wikipedia.org

The presence of a 4-(chloromethyl) group, which is electron-withdrawing by induction, further deactivates the oxazole ring towards electrophilic substitution. According to the general principles of electrophilic aromatic substitution, an electron-withdrawing group will direct incoming electrophiles to the meta position. In the case of 4-substituted oxazoles, this would correspond to the C5 position (meta to C4 and ortho to the oxygen atom). Therefore, any forced electrophilic substitution on 4-(chloromethyl)oxazole would be expected to occur with low reactivity at the C5 position.

Nucleophilic Substitution Patterns and Regioselectivity on the Oxazole Nucleus

Nucleophilic aromatic substitution on the oxazole ring is uncommon and typically requires the presence of a good leaving group on the ring itself. wikipedia.orgnih.gov The order of reactivity for nucleophilic displacement of a halogen from the oxazole ring is C2 > C5 > C4. The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. wikipedia.org

In this compound, there are no leaving groups directly attached to the ring carbons. Therefore, direct nucleophilic attack on the oxazole ring is not a favored reaction pathway. The presence of the electron-withdrawing 4-(chloromethyl) group is not sufficient to activate the ring towards nucleophilic aromatic substitution at other positions, especially since the more reactive site for nucleophilic attack is the chloromethyl group itself. Any potential nucleophilic attack on the ring would likely lead to ring-opening rather than substitution.

N-Acylation and N-Alkylation of Oxazole Derivatives

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows it to readily participate in acylation and alkylation reactions.

N-Acylation: The N-acylation of azoles is a fundamental transformation for the synthesis of various derivatives. While direct N-acylation of oxazoles is less common than for more basic azoles like imidazoles, it can be achieved using potent acylating agents. Often, N-acylbenzotriazoles are used as efficient acylating agents for a range of amines and heterocyclic compounds. organic-chemistry.org A metal-free oxidative cross-coupling strategy has also been developed for the direct N-acylation of azoles, proceeding through an acyl radical mechanism. rsc.org

N-Alkylation: N-alkylation of the oxazole ring occurs at the nitrogen atom in the third position, leading to the formation of quaternary N-alkyloxazolium salts. tandfonline.compharmaguideline.com These salts are important intermediates in organic synthesis. The reactivity of the alkylating agent is a crucial factor. Given the structure of 4-(chloromethyl)oxazole, the chloromethyl group at the 4-position is a reactive site for nucleophilic substitution, but the ring nitrogen can also be alkylated by external electrophiles. For instance, alkylating agents such as alkyl halides or trichloroacetimidates can be used to introduce alkyl groups onto the nitrogen atom of azole rings. mdpi.com The process typically involves the attack of the nucleophilic nitrogen on the electrophilic carbon of the alkylating agent. researchgate.net

| Reaction Type | Reagent Class | Product |

| N-Acylation | Acyl Halides, Anhydrides | N-Acyloxazolium Salts |

| N-Alkylation | Alkyl Halides | N-Alkyloxazolium Salts |

Ring Opening and Rearrangement Mechanisms of Oxazoles

The stability of the aromatic oxazole ring is moderate, and it can undergo ring-opening or rearrangement reactions under specific conditions, such as the presence of strong bases, nucleophiles, or upon heating.

Ring Opening:

Base-Induced Opening: Strong bases can deprotonate the C2 position of the oxazole ring, which is the most acidic position. pharmaguideline.comwikipedia.org This deprotonation can lead to a ring-opening cascade, forming an open-chain isonitrile intermediate. wikipedia.orgslideshare.net

Nucleophilic Attack: Nucleophilic attack, particularly at the electron-deficient C2 position, can induce ring cleavage rather than substitution. pharmaguideline.com For example, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com Oxidizing agents like cold potassium permanganate (B83412) or ozone can also cause the ring to open. pharmaguideline.com

Rearrangement Mechanisms:

Cornforth Rearrangement: This is a characteristic thermal rearrangement reaction of 4-acyloxazoles. In this process, the acyl group at the C4 position and the substituent at the C5 position exchange places. tandfonline.comwikipedia.org The reaction proceeds through a dipolar ylide intermediate. researchgate.net

Photochemical Rearrangement: Upon irradiation, oxazoles can undergo photochemical transposition, leading to isomeric structures. tandfonline.comacs.org For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) can yield 4,5-diphenyloxazole (B1616740) and 3,5-diphenyloxazole. tandfonline.com

Skeletal Rearrangement: Recent studies have shown that oxazoles can undergo skeletal rearrangements through dynamic 8π electrocyclizations to form larger rings like azepines or contract to form pyrroles. nih.gov

| Condition | Mechanism | Intermediate/Product |

| Strong Base (e.g., organolithium) | Deprotonation at C2 | Ring-opened isocyanide |

| Nucleophile (e.g., NH₃) | Ring cleavage at C2 | Imidazole (after recyclization) |

| Heat (on 4-acyloxazoles) | Cornforth Rearrangement | Isomeric oxazole |

| UV Light | Photochemical Transposition | Isomeric oxazole |

Oxidative and Photolytic Transformations of Oxazole Moieties

The oxazole ring is susceptible to both oxidative and photolytic transformations, which can lead to ring cleavage, functionalization, or rearrangement.

Oxidative Transformations: Oxazole rings are generally susceptible to oxidation, which can result in the cleavage of the C-C bond, often initiating at the C4 position. tandfonline.com Various oxidizing agents, including potassium permanganate, chromic acid, and ozone, can induce the opening of the oxazole ring. pharmaguideline.com However, hydrogen peroxide is generally not reactive towards the oxazole ring. pharmaguideline.com In a specific type of transformation, 2H-oxazoles (C2-unsubstituted) can undergo enzymatic ring oxidation to form 2-oxazolones, a reaction catalyzed by aldehyde oxidase. nih.gov The oxidation of 4,5-diphenyloxazole with ceric ammonium (B1175870) nitrate (CAN) has been reported to yield the corresponding imide and benzoic acid. wikipedia.org

Photolytic Transformations: Oxazole rings readily undergo photolysis, often leading to oxidation products. tandfonline.com Irradiation of oxazoles in the presence of an oxidant can lead to rearranged products. For example, the photo-oxidation of 2,5-diphenyloxazole in ethanol (B145695) results in the formation of 4,5-diphenyloxazole and 3,5-diphenyloxazole. tandfonline.com Visible-light photocatalysis has also been employed as a modern synthetic tool to construct substituted oxazoles from precursors like α-bromoketones and benzylamines, indicating the ring's interaction with photochemically generated species. researchgate.net Furthermore, photochemical reactions can be used to convert isoxazoles into their oxazole counterparts. organic-chemistry.org

| Transformation | Reagents/Conditions | Outcome |

| Oxidation | KMnO₄, CrO₃, O₃ | Ring opening |

| Enzymatic Oxidation | Aldehyde Oxidase (on 2H-oxazoles) | Formation of 2-oxazolone |

| Photolysis/Photo-oxidation | UV light, ethanol | Rearrangement/Oxidation products |

| Visible Light Photocatalysis | [Ru(bpy)₃]Cl₂, blue light | Synthesis of oxazole derivatives |

Conversion of Oxazole Precursors to Other Heterocyclic Systems (e.g., Pyrrole (B145914), Pyrimidine (B1678525), Thiazole)

The oxazole ring serves as a versatile synthon that can be converted into a variety of other important heterocyclic systems through nucleophilic addition followed by ring-opening and recyclization, or through rearrangement reactions. tandfonline.com

Pyrrole Synthesis: Oxazoles can be transformed into pyrroles. tandfonline.com This conversion can be considered a recyclization and is an unusual but valuable method for constructing the pyrrole ring. researchgate.net A novel approach involves a skeletal rearrangement through a dynamic electrocyclization process. nih.gov

Pyrimidine Synthesis: The transformation of oxazole derivatives into pyrimidines is a known synthetic route. tandfonline.com For instance, certain oxazolopyrimidinium salts can be synthesized from aminooxazoles and 1,3-dicarbonyl compounds. scispace.com Ring expansion of related azoles like pyrazoles using chlorodiazirines can also lead to pyrimidines, highlighting a strategy of skeletal editing. nih.gov

Thiazole Synthesis: Oxazoles can be precursors for thiazoles. tandfonline.com For example, α-amido-β-ketoesters, which can be dehydrated to form oxazoles, can alternatively be reacted with Lawesson's reagent to furnish thiazoles. organic-chemistry.org The conversion of imine linkages to oxazole or thiazole linkages in covalent organic frameworks has also been demonstrated, showcasing the interconvertibility of these azole systems. acs.org Additionally, methods for synthesizing 2,4-disubstituted oxazoles and thiazoles from common precursors like α-diazoketones and (thio)amides are available. nih.gov

| Starting Heterocycle | Target Heterocycle | General Method |

| Oxazole | Pyrrole | Recyclization, Skeletal Rearrangement researchgate.netnih.gov |

| Oxazole | Pyrimidine | Reaction with 1,3-dicarbonyl compounds tandfonline.comscispace.com |

| Oxazole | Imidazole | Reaction with ammonia/formamide pharmaguideline.com |

| Oxazole | Thiazole | Reaction of precursors with thionating agents tandfonline.comorganic-chemistry.org |

| Oxazole | Pyridine | Diels-Alder reaction tandfonline.compharmaguideline.com |

Research Applications of 4 Chloromethyl Oxazole Hydrochloride and Its Derivatives

Medicinal Chemistry Applications: Therapeutic Potential of Chloromethyl Oxazole (B20620) Scaffolds

The oxazole nucleus is a key component in a multitude of compounds that have been investigated for significant therapeutic potential. nih.govnih.gov The versatility of the oxazole scaffold allows for chemical modifications that can modulate biological activity, making it a privileged structure in medicinal chemistry. nih.govtandfonline.comiajps.com Derivatives have been developed to target a range of diseases, highlighting the broad utility of this chemical class. tandfonline.comcbijournal.com

Anticancer Agents and Tubulin Polymerization Inhibition

The oxazole framework is a prominent feature in the design of novel anticancer agents. nih.govijrpr.com A significant mechanism through which many of these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization. nih.gov By interfering with the dynamics of microtubules, which are crucial for cell division, shape, and intracellular transport, these agents can effectively halt the proliferation of cancer cells. nih.gov

A series of novel 1,3-oxazole sulfonamides have been synthesized and shown to effectively inhibit cancer cell growth by inducing the depolymerization of microtubules. nih.gov These compounds are designed to bind to tubulin, disrupting its function and leading to cell cycle arrest and apoptosis. nih.gov Further research into related heterocyclic structures, such as iajps.comnih.govoxazolo[5,4-e]isoindoles, has identified potent molecules that bind to the colchicine (B1669291) site of tubulin, reinforcing the role of oxazole-containing scaffolds as promising antitubulin agents. nih.gov

Derivatives of the chloromethyl oxazole scaffold have demonstrated notable specificity and high potency against various human tumor cell lines, with particularly strong activity observed against leukemia. nih.gov In studies involving the full NCI-60 panel of human tumor cell lines, certain 1,3-oxazole sulfonamides exhibited a high degree of selectivity for leukemia cells over other cancer types. nih.gov

The most potent compounds from these studies recorded GI₅₀ (50% growth inhibition) values in the nanomolar range, indicating significant efficacy. nih.gov For instance, sulfonamide derivatives with 2-chloro-5-methylphenyl and 1-naphthyl substituents were identified as powerful leukemia inhibitors, with mean GI₅₀ values of 48.8 nM and 44.7 nM, respectively. nih.gov From a broader perspective, the research indicates that 1,3-oxazole sulfonamides derived from halogenated and alkyl-substituted anilines are potent and selective inhibitors of leukemia cell lines. nih.govacs.org

| Compound Substituent | Mean GI₅₀ (nM) | Reference |

|---|---|---|

| 2-Chloro-5-methylphenyl | 48.8 | nih.gov |

| 1-Naphthyl | 44.7 | nih.gov |

Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer activity of oxazole derivatives. For a series of 1,3-oxazole sulfonamides, it was generally observed that halogenated derivatives were among the most active compounds tested. nih.govacs.org

Key findings from SAR studies include:

Alkyl Substitution: In addition to halogens, certain alkyl-substituted anilines also yielded potent inhibitors. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

The oxazole scaffold is a cornerstone in the development of new antimicrobial agents. nih.goviajps.com Derivatives have shown a broad spectrum of activity, including antibacterial, antifungal, antiviral, and antiprotozoal effects. iajps.comcbijournal.commedicopublication.comnih.gov

Antibacterial: Oxazole derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. nih.goviajps.com Studies have demonstrated activity against strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Klebsiella pneumoniae. nih.govd-nb.info In some cases, the antibacterial activity of new oxazole derivatives was comparable to or better than standard drugs. nih.gov

Antifungal: Significant antifungal activity has also been reported. iajps.com Some synthesized compounds exhibited high efficacy against fungal strains like Aspergillus niger and Candida albicans. iajps.comnih.gov

Antiprotozoal: The therapeutic potential of these scaffolds extends to antiprotozoal applications. nih.gov For example, novel 1,3-oxazole derivatives have been screened for antimalarial activity against Plasmodium falciparum, with some compounds showing promising results. cbijournal.com

| Derivative Class | Target Organism(s) | Observed Activity | Reference |

|---|---|---|---|

| Amido sulfonamido methane (B114726) linked bisoxazoles | Gram-positive and Gram-negative bacteria | Active in antibacterial drug discovery | iajps.com |

| Substituted oxa/thiazoles | E. coli | Good antibacterial potential | nih.gov |

| 2,5-dimethyl-4-(aryl/heteroaryl) substituted aniline-1,3-oxazoles | Streptococcus pyogenes, Staphylococcus aureus, P. falciparum | Good antimicrobial and antimalarial activity | cbijournal.com |

| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derived 1,3-oxazole | C. albicans | Exhibited activity against the fungal strain | nih.gov |

While the exact mechanisms of action for all antimicrobial oxazole derivatives are not fully elucidated, research points to several potential pathways. A primary proposed mechanism involves the inhibition of essential microbial enzymes. iajps.com For instance, some oxazole derivatives function as DNA gyrase inhibitors, disrupting bacterial DNA replication. derpharmachemica.com DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial drugs. nih.gov Another proposed mechanism is the interference with protein synthesis through the inhibition of enzymes like aminoacyl tRNA synthetase. derpharmachemica.com The antimicrobial potency in such cases is related to the steric properties and conformational preferences of the derivative. derpharmachemica.com Other general proposed mechanisms include interacting with and disrupting microbial cell membranes. iajps.com

Anti-inflammatory and Analgesic Effects of Oxazole Derivatives

Oxazole-containing compounds have been extensively investigated for their anti-inflammatory and analgesic properties. tandfonline.comcbijournal.comnih.gov The primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.govnih.gov

A new series of oxazolone (B7731731) derivatives demonstrated promising anti-inflammatory and analgesic activities, comparable to the reference drug celecoxib. nih.gov These compounds were found to be potent and selective inhibitors of COX-2, an enzyme isoform that is induced at inflammatory sites. nih.govnih.gov The selectivity for COX-2 over the constitutive COX-1 isoform is a desirable trait for developing anti-inflammatory drugs with better gastric tolerability. nih.gov The anti-inflammatory potential of various oxazole derivatives has been confirmed in vivo using methods such as the carrageenan-induced rat paw edema assay. jddtonline.inforesearchgate.netsciprofiles.com

| Derivative Type | Proposed Mechanism | Evaluation Method | Reference |

|---|---|---|---|

| p-methoxyphenyl oxazolone (Compound 4c) | Selective COX-2 Inhibition | In vitro COX enzyme inhibition assay | nih.gov |

| Diaryl heterocyclic oxazoles | COX-2 Inhibition | In vitro inhibitory activity against COX-1/COX-2 | nih.gov |

| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine (Derivative A1) | Not specified, compared to Indomethacin | Carrageenan-induced rat hind paw edema | jddtonline.info |

Enzyme and Receptor Modulation Studies

Derivatives built from the 4-(chloromethyl)oxazole (B1368424) scaffold have been extensively investigated for their ability to interact with and modulate the activity of various enzymes and receptors, leading to the discovery of potent and selective inhibitors and agonists/antagonists.

The oxazole and isoxazole (B147169) cores are prominent in the design of inhibitors for several classes of enzymes.

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes that play a role in pH regulation and are targets for treating conditions like glaucoma and certain cancers. ambeed.com Derivatives of the related isoxazole scaffold have been explored as CA inhibitors. For instance, a series of (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one derivatives were synthesized and tested for their inhibitory activity against carbonic anhydrase. The most effective compounds, AC2 and AC3, demonstrated IC₅₀ values of 112.3 ± 1.6 μM and 228.4 ± 2.3 μM, respectively. acs.org These studies highlight that the isoxazole ring can serve as a scaffold for developing new classes of CA inhibitors. acs.org

Histone Deacetylase 6 (HDAC6): HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins like tubulin and is a target for cancer therapy. nih.gov Researchers have successfully designed highly potent and selective HDAC6 inhibitors by incorporating oxazole and isoxazole moieties as zinc-binding groups (ZBG). In one study, oxazole hydroxamates were identified as highly selective HDAC6 inhibitors; one lead compound inhibited HDAC6 with an IC₅₀ of 59 nM and showed over 200-fold selectivity against other HDAC isoforms. acs.org Another study developed HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole ZBG, with the most potent derivative achieving an IC₅₀ of 700 nM. researchgate.netnih.gov

Nucleotide Pyrophosphatases (NPPs): Overexpression of nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1) and NPP3 is linked to various diseases, including cancer and osteoarthritis. researchgate.netresearchgate.net Biphenyl oxazole derivatives have been synthesized and evaluated as inhibitors of these enzymes. One study found that compound 3n was a potent and selective inhibitor of NPP1 with an IC₅₀ of 0.15 μM, while compound 3f selectively inhibited NPP3 with an IC₅₀ of 0.35 μM. researchgate.net Furthermore, isoxazole-based compounds have been identified as inhibitors of membrane-bound pyrophosphatases (mPPases), which are potential drug targets in pathogenic protozoa. Exploration of an isoxazole fragment led to inhibitors with IC₅₀ values of 6–10 μM against the Thermotoga maritima mPPase. acs.orgnih.gov

Table 1: Inhibition of Various Enzymes by Oxazole and Isoxazole Derivatives

| Enzyme Target | Scaffold | Derivative Type | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase (CA) | Isoxazole | (E)-4-(arylmethylene)-3-propylisoxazol-5(4H)-one | 112.3 µM | acs.org |

| Histone Deacetylase 6 (HDAC6) | Oxazole | Biarylhydroxamic acid | 59 nM | acs.org |

| Histone Deacetylase 6 (HDAC6) | Isoxazole | 3-hydroxy-isoxazole derivative | 700 nM | researchgate.netnih.gov |

| Nucleotide Pyrophosphatase 1 (NPP1) | Oxazole | Biphenyl oxazole | 0.15 µM | researchgate.net |

| Nucleotide Pyrophosphatase 3 (NPP3) | Oxazole | Biphenyl oxazole | 0.35 µM | researchgate.net |

| Membrane Pyrophosphatase (mPPase) | Isoxazole | 3,5-disubstituted isoxazole | 6.1 µM | acs.orgnih.gov |

The structural versatility of the oxazole ring allows it to be incorporated into ligands that target a range of cell surface and nuclear receptors.

Free Fatty Acid Receptors: Oxazole derivatives have been noted in reviews as agonists for the G-protein coupled receptor GPR40, which is a free fatty acid receptor involved in insulin (B600854) secretion. ijpsonline.com

Histamine-3 (H₃) Receptors: The H₃ receptor is an autoreceptor in the central nervous system that modulates the release of histamine (B1213489) and other neurotransmitters, making it a target for treating neurological and cognitive disorders. wikipedia.org While specific studies on 4-(chloromethyl)oxazole derivatives are not prominent, research into related azole compounds demonstrates the potential of this heterocyclic family. Studies have shown that thiazol-2-yl ether derivatives can bind to the human H₃ receptor with nanomolar affinity. researchgate.net The general structure for H₃ antagonists often involves a basic moiety linked to a substituted core element, a role the oxazole ring could potentially fill. researchgate.net

Peroxisome Proliferator-Activated Receptor (PPAR) alpha: PPARs are nuclear receptors that regulate lipid and glucose metabolism. mdpi.com Oxazole-containing compounds have been developed as potent PPARα/γ dual agonists. bohrium.comnih.govnih.gov One study designed novel 1,3-dioxane (B1201747) carboxylic acid derivatives with a substituted oxazole tail, leading to compound 13b, which showed potent hypoglycemic and hypolipidemic effects in animal models. nih.gov Another series of thiophene-substituted oxazole-containing α-ethoxy phenylpropanoic acids were found to be highly potent PPARα/γ dual agonists, with the lead compound demonstrating efficacy at picomolar concentrations. bohrium.com

Table 2: Receptor Modulation by Oxazole Derivatives

| Receptor Target | Activity | Derivative Type | Key Findings | Reference |

|---|---|---|---|---|

| PPARα/γ | Dual Agonist | Thiophene substituted oxazole α-ethoxy phenylpropanoic acid | Highly potent with pM efficacy; potent antidiabetic and lipid-lowering activity. | bohrium.com |

| PPARα/γ | Dual Agonist | 1,3-dioxane-2-carboxylic acid with oxazole tail | Compound 13b showed potent hypoglycemic and hypolipidemic effects in db/db mice. | nih.gov |

| PPARα | Predominant Agonist | (2S)-ethoxyphenylpropane with 2-phenyl-5-methyloxazole-4-ylalkoxy moiety | Compounds 3c and 3d showed excellent triglyceride reduction in vivo. | nih.gov |

Other Pharmacological Activities (e.g., Antidiabetic, Anticonvulsant, Antitubercular, Anti-leishmanial)

The oxazole scaffold is a constituent of molecules exhibiting a wide array of pharmacological effects. nih.gov

Antidiabetic: The activity of oxazole derivatives as potent PPAR agonists directly translates to antidiabetic potential. nih.gov For example, aleglitazar (B1664505) is an oxazole-containing compound recognized for its antidiabetic properties. nih.gov Research on PPARα/γ dual agonists containing the oxazole ring has shown significant glucose-lowering effects in diabetic animal models like db/db mice and Zucker fa/fa rats. researchgate.netnih.gov

Anticonvulsant: The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds. While direct studies on 4-(chloromethyl)oxazole are limited, derivatives of related heterocycles show promise. For instance, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones exhibited potent anticonvulsant activities in maximal electroshock seizure (MES) models in mice. tandfonline.com Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated significant anticonvulsant activity. nih.gov

Antitubercular: Oxazole and oxazoline (B21484) derivatives have emerged as a promising class of anti-tubercular agents. nih.gov In one study, a series of substituted 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives were synthesized and screened for activity against Mycobacterium tuberculosis H37Rv, though the related thiazole (B1198619) derivatives showed more potent activity in this specific series. nih.gov Another extensive study on oxazoline and oxazole esters revealed impressive activity against M. tuberculosis, including its non-replicating form, with some compounds having MIC values in the low micromolar range. nih.gov

Anti-leishmanial: Leishmaniasis is a parasitic disease for which new treatments are needed. bohrium.com Various azole-containing compounds have been investigated for anti-leishmanial activity. Studies on 3-aminoisoxazole (B106053) derivatives revealed potent activity against Leishmania donovani, with one compound (4mf) being 18-fold more potent than the standard drug miltefosine (B1683995) against the amastigote form of the parasite. bohrium.com Other research has shown that oxadiazole and indolizine-containing compounds also exhibit a broad range of activity against L. donovani. chemicalbook.com

Applications in Materials Science and Polymer Chemistry

The oxazole ring is a valuable structural motif not only in pharmacology but also in materials science due to its aromaticity and thermal stability. ijpsonline.comtandfonline.com Derivatives of oxazole are used as building blocks for specialty polymers and advanced materials. mdpi.comchemimpex.com

The incorporation of heterocyclic units like oxadiazole and carbazole (B46965) into polymer main chains can yield materials with high thermal stability and photoluminescent properties, making them potential candidates for fabricating blue light-emitting devices. researchgate.net Furthermore, polymers containing recurring thiazole rings, which are structurally related to oxazoles, have been synthesized, indicating the broader interest in poly-azoles for materials applications. acs.org

In the field of catalysis, oxazoline ligands, which are hydrogenated versions of oxazoles, are widely used in asymmetric synthesis due to their straightforward preparation and the ability to modulate the chiral environment around a metal center. capes.gov.br Recently, vanadium complexes bearing oxazole-oxazoline ligands have been synthesized and shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization, demonstrating that structural units found in natural products can be adapted for creating novel catalysts. mdpi.com

Role as Chemical Probes and Ligands in Biological Systems Research

The oxazole ring is a privileged scaffold that serves as a core structural element in ligands designed to interact with a multitude of biological targets like enzymes and receptors. tandfonline.comnih.govmdpi.com Its ability to participate in various non-covalent interactions makes it a valuable component for designing chemical probes to study biological systems. ijpsonline.comnih.gov A targeted metabologenomic method was even developed to specifically discover terminal oxazole-bearing natural products from bacteria by using genes for oxazole cyclase as a genomic signature. nih.gov

The 4-(chloromethyl)oxazole hydrochloride moiety is particularly useful in this context. The reactive chloromethyl group serves as a chemical handle, allowing for the facile attachment of the oxazole core to other molecular fragments or reporter tags. This enables the synthesis of libraries of complex molecules for structure-activity relationship studies or the creation of targeted probes. For example, 4-bromomethyl-2-chlorooxazole has been described as a versatile cross-coupling unit for the synthesis of a range of 2,4-disubstituted oxazoles via palladium-catalyzed reactions like Suzuki and Stille couplings. researchgate.net This synthetic flexibility is crucial for developing specific ligands and probes for biological research. researchgate.net

Furthermore, oxazole-containing peptides, many of which are found in nature, are known to enable peptide-protein and DNA/RNA-peptide interactions, underscoring the role of the oxazole moiety in molecular recognition. mdpi.com

Contributions to Agrochemical and Pesticide Research

Derivatives containing oxazole and its dihydro-form, oxazoline, have significant applications in the agrochemical industry as insecticides and acaricides. mdpi.comnih.gov The commercial acaricide etoxazole (B1671765) features an oxazoline ring, and much research has focused on synthesizing analogues to develop new crop protection agents.

One study detailed the synthesis of novel 2,4-diphenyl-1,3-oxazolines that exhibited excellent larvicidal and ovicidal activities against the carmine (B74029) spider mite (Tetranychus cinnabarinus). Several synthesized compounds had LC₅₀ values significantly lower than that of etoxazole. nih.gov Another series of oxazoline derivatives containing a sulfur ether moiety also showed potent acaricidal activity against both the eggs and larvae of T. cinnabarinus, with some compounds again proving much more effective than etoxazole. nih.gov

More recently, 1,2,4-oxadiazole (B8745197) derivatives containing a haloalkyl group were investigated as nematicides. Compound A1, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, showed excellent activity against the pine wood nematode (Bursaphelenchus xylophilus) with an LC₅₀ value of 2.4 μg/mL, which was superior to several commercial nematicides. researchgate.net The oxazole moiety is also being investigated for its potential as a plant growth regulator. researchgate.net

Table 3: Agrochemical Activity of Oxazole/Oxazoline Derivatives

| Pest Target | Scaffold | Derivative Type | Potency (LC₅₀) | Reference |

|---|---|---|---|---|

| Tetranychus cinnabarinus (eggs) | Oxazoline | 2-(2,6-difluorophenyl)-4-(4-substituted phenyl)-1,3-oxazoline | 0.0002 mg L⁻¹ | nih.gov |

| Tetranychus cinnabarinus (larvae) | Oxazoline | 2,4-diphenyl-1,3-oxazoline | < 0.088 mg/L | nih.gov |

| Bursaphelenchus xylophilus | 1,2,4-Oxadiazole | 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | 2.4 µg/mL | researchgate.net |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation of Synthetic Products

Spectroscopy is the cornerstone for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of information that, when combined, allow for an unambiguous confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the 4-(chloromethyl)oxazole (B1368424) moiety, the spectrum is expected to show distinct signals for the chloromethyl protons and the protons on the oxazole (B20620) ring. The hydrochloride form may lead to peak broadening or shifts, particularly for protons near the nitrogen atom.

A representative ¹H NMR spectrum would display a characteristic singlet for the chloromethyl (-CH₂Cl) protons. This signal is typically found in the range of δ 4.5–4.8 ppm due to the deshielding effect of the adjacent chlorine atom. The protons on the oxazole ring itself, being part of an aromatic system, would appear further downfield.

Table 1: Representative ¹H NMR Chemical Shifts for the 4-(Chloromethyl)oxazole Moiety

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

|---|---|---|

| -CH₂Cl | 4.6 - 4.8 | Singlet (s) |

| Oxazole H-5 | 7.8 - 8.0 | Singlet (s) |

| Oxazole H-2 | 8.8 - 9.0 | Singlet (s) |

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule. The spectrum for 4-(Chloromethyl)oxazole hydrochloride would confirm the number of unique carbon atoms and indicate their functional type (e.g., alkyl, aromatic).

The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate in the aliphatic region, typically around δ 35-45 ppm. The sp²-hybridized carbons of the oxazole ring would be observed significantly further downfield in the aromatic region (δ 120-160 ppm).

Table 2: Representative ¹³C NMR Chemical Shifts for the 4-(Chloromethyl)oxazole Moiety

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| -CH₂Cl | 35 - 45 |

| Oxazole C-5 | 135 - 138 |

| Oxazole C-4 | 140 - 143 |

| Oxazole C-2 | 150 - 153 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the oxazole ring and the chloromethyl group. The presence of the hydrochloride salt would introduce features related to the N-H bond.

Key vibrations include C-H stretching from the aromatic oxazole ring, C=N and C=C stretching within the ring, and the C-O-C stretching of the ether linkage in the ring. A C-Cl stretching band would also be expected.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (salt) | Stretch | 2600 - 3200 (broad) |

| Aromatic C-H | Stretch | 3100 - 3150 |

| C=N (oxazole ring) | Stretch | 1600 - 1680 |

| C=C (oxazole ring) | Stretch | 1470 - 1550 |

| C-O-C (oxazole ring) | Asymmetric Stretch | 1050 - 1150 |

| C-Cl | Stretch | 650 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound.

For 4-(Chloromethyl)oxazole (the free base), the molecular ion peak [M]⁺ would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic [M]⁺ and [M+2]⁺ isotopic pattern, which is a definitive indicator of a chlorine-containing compound. HRMS would confirm the molecular formula C₄H₄ClNO.

Table 4: HRMS Data for the 4-(Chloromethyl)oxazole Moiety

| Ion | Molecular Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| [M+H]⁺ | C₄H₅ClNO⁺ | 118.0054 | ~118.005 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, and byproducts, as well as for assessing the final purity of the product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a non-volatile solid compound like this compound. By using a high-pressure pump to pass a solvent mixture through a column packed with a solid adsorbent material, components in the mixture are separated based on their differential interactions with the stationary and mobile phases.

In the context of this compound, a reversed-phase HPLC method would typically be employed. Purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often use HPLC to certify the purity of their compounds, with purities of >95% being common. cymitquimica.com For related heterocyclic hydrochlorides, purities of greater than 98% have been confirmed using HPLC analysis. tcichemicals.com Furthermore, preparative HPLC can be utilized as a purification method to obtain high-purity isolates (>99%) when other techniques like crystallization or flash chromatography are insufficient.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. uni.lu In syntheses where this compound is used as a starting material, TLC is an invaluable tool. ambeed.com

A small spot of the reaction mixture is applied to a silica (B1680970) gel-coated plate, which is then placed in a chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates. By comparing the spot corresponding to the starting material with the new spots that appear on the TLC plate over time, a chemist can determine when the starting material has been consumed and the reaction is complete. This indicates the appropriate time to stop the reaction and begin the work-up and purification process.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a compound. The process involves irradiating a single crystal of the material with a focused beam of X-rays and analyzing the resulting diffraction pattern. The scattering of X-rays by the electron clouds of the atoms in the crystal lattice creates a unique pattern of spots, from which the electron density map and, ultimately, the complete molecular structure can be deduced.

A thorough search of publicly available crystallographic databases reveals that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound are not available in the scientific literature.

However, to illustrate the type of detailed structural information that X-ray crystallography provides, the data for a related series of 4,5-diphenyl-oxazole derivatives can be considered. nih.gov While these compounds are structurally different from this compound, the analysis of their crystal structures reveals key insights into the types of intermolecular interactions that can be expected in oxazole-containing compounds.

In a hypothetical X-ray crystallographic analysis of this compound, single crystals of the compound would be grown and subjected to X-ray diffraction. The resulting data would allow for the precise determination of the geometry of the oxazole ring, the conformation of the chloromethyl group, and the location of the hydrochloride counter-ion.

Key structural features that would be elucidated include:

Bond Lengths and Angles: The precise measurement of all bond lengths and angles within the 4-(chloromethyl)oxazole cation would confirm the planarity of the oxazole ring and provide details on the geometry of the chloromethyl substituent.

Intermolecular Interactions: The analysis would reveal the nature and geometry of non-covalent interactions that stabilize the crystal lattice. nih.gov In the case of the hydrochloride salt, strong hydrogen bonds between the chloride anion and the protonated nitrogen of the oxazole ring would be expected. Other potential interactions could include weaker C-H···O or C-H···Cl hydrogen bonds and π-π stacking between adjacent oxazole rings. nih.goviucr.org

The study of intermolecular interactions is crucial as they govern the physical properties and biological activity of molecular solids. nih.govbohrium.comsemanticscholar.org The analysis of the crystal packing and specific contacts between molecules can help in understanding the stability and solubility of the compound. nih.goviucr.org

Below is an interactive data table illustrating the kind of crystallographic data that would be obtained from an X-ray diffraction study, using a representative, though different, oxazole derivative as an example.

Illustrative Crystallographic Data for a Substituted Oxazole Derivative (Note: This data is not for this compound and is provided for illustrative purposes only.)

| Parameter | Value |

| Chemical Formula | C₁₅H₁₁NO |

| Formula Weight | 221.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 5.567(1) |

| c (Å) | 20.456(4) |

| α (°) | 90 |

| β (°) | 101.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1129.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.302 |

| Absorption Coeff. (mm⁻¹) | 0.083 |

| F(000) | 464 |

Should a crystallographic study of this compound be undertaken in the future, it would provide invaluable and definitive data on its solid-state structure.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Regioselectivity, and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular structures, energies, and electronic properties. For oxazole (B20620) derivatives, DFT calculations are instrumental in understanding reaction mechanisms, predicting regioselectivity, and characterizing their electronic makeup.

Reaction Mechanisms and Regioselectivity:

The synthesis of 4-(Chloromethyl)oxazole (B1368424) derivatives often involves cyclization and substitution reactions where regioselectivity is a critical factor. A study on the regioselective preparation of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts highlights the power of computational methods in explaining reaction outcomes. An explanation for the high regioselectivity observed in the deoxygenation-chlorination process using phosphorus oxychloride (POCl₃) with HCl salts was proposed based on these theoretical approaches. irjweb.com

DFT calculations can be employed to model the transition states and intermediates of various synthetic routes to the oxazole ring. For instance, in the thermal rearrangements of 3-acylamino-5-methylisoxazoles, DFT studies have shown that a Boulton-Katritzky rearrangement is a more favored pathway than other competitive routes. nih.gov Such computational insights are invaluable for optimizing reaction conditions and predicting the feasibility of different synthetic strategies for producing 4-(Chloromethyl)oxazole hydrochloride.

Electronic Structure:

The electronic structure of the oxazole ring is fundamental to its reactivity. DFT calculations on various oxazole derivatives consistently show that the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) are key determinants of their chemical behavior. irjweb.com

For a representative oxazole derivative, DFT calculations using the B3LYP functional with a 6-311G++(d,p) basis set have been performed to determine its electronic properties. irjweb.com The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.6518 | Indicates the ability to donate electrons. |

| ELUMO | 0.8083 | Indicates the ability to accept electrons. |

| Energy Gap (ΔE) | 4.8435 | Reflects the chemical reactivity and kinetic stability. irjweb.com |

Table 1: Representative DFT-calculated electronic properties of an oxazole derivative. The values are illustrative and based on a study of a related oxazole compound. irjweb.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for Biological Activity Prediction

QSAR and molecular docking are powerful computational tools for predicting the biological activity of chemical compounds and understanding their interactions with biological targets. While no specific QSAR or molecular docking studies for this compound have been reported, the extensive research on other oxazole derivatives provides a framework for how such studies could be approached.

QSAR:

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For oxazole derivatives, QSAR studies have been successfully employed to predict their potential as antimicrobial or anticancer agents. These models typically use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

| Descriptor Type | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Partial charges, Dipole moment | Influences electrostatic interactions with the target. |

| Steric | Molecular volume, Surface area | Determines the fit of the molecule in the binding site. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

Table 2: Common descriptor types used in QSAR studies of heterocyclic compounds.

A QSAR study on a series of 1,2,4-oxadiazole (B8745197) derivatives, which share structural similarities with oxazoles, demonstrated a good correlation between the 3D-QSAR model and the inhibitory activity against Sortase A, a bacterial enzyme. nih.gov This highlights the potential of QSAR to guide the design of novel oxazole-based therapeutic agents.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rroij.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Docking studies on various oxazole-containing compounds have revealed their potential to interact with a range of biological targets, including enzymes and receptors. For instance, a study involving oxazole-incorporated naphthyridine derivatives showed that these compounds could bind effectively to the active site of certain cancer-related proteins, which was validated by their observed anticancer activity. nih.gov In another study, docking analysis of an isoxazole (B147169) derivative, 4-chloromethyl-3,5-dimethyl isoxazole, was performed against the CYP51 protein, a target for antifungal agents. ijesi.org